![molecular formula C9H8N2O2 B1299214 7-メチルイミダゾ[1,2-a]ピリジン-2-カルボン酸 CAS No. 80353-94-2](/img/structure/B1299214.png)

7-メチルイミダゾ[1,2-a]ピリジン-2-カルボン酸

説明

Synthesis Analysis

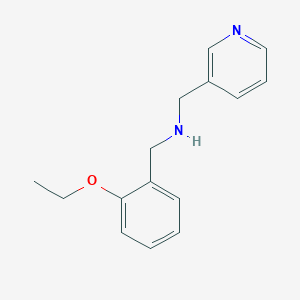

The synthesis of imidazopyridine derivatives typically involves the reaction of 2-aminopyridines with reactive intermediates like ethyl 2-chloroacetoacetate, followed by hydrolysis to yield the corresponding carboxylic acids . For instance, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids was achieved by this method, indicating a general approach that could be adapted for the synthesis of 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid .

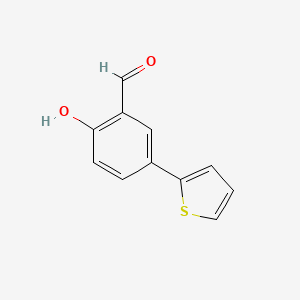

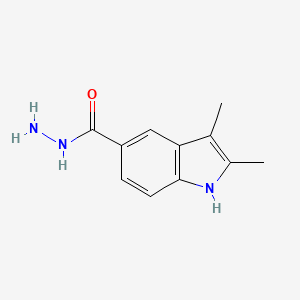

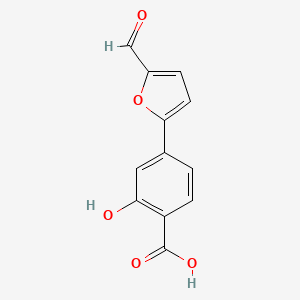

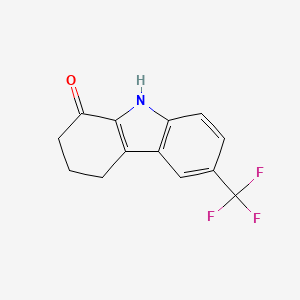

Molecular Structure Analysis

The molecular structure of imidazopyridine derivatives is characterized by the presence of an imidazole ring fused to a pyridine ring. The substitution pattern on the rings, particularly at the 2, 3, or 7 positions, significantly influences the biological activity of these compounds. For example, the presence of a 3,3-dimethylbutanoic acid side chain at the 2-position of an imidazopyridine derivative was found to enhance its potency as a thromboxane A2 receptor antagonist .

Chemical Reactions Analysis

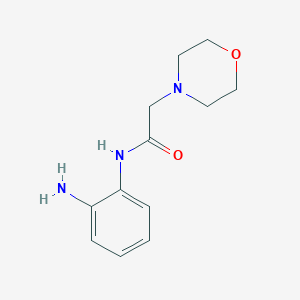

Imidazopyridine derivatives can undergo various chemical reactions, including alkylation, amidation, and esterification, which allow for the introduction of different functional groups and side chains. These modifications can be strategically employed to tune the biological activity and pharmacokinetic properties of the compounds . The regioselectivity of these reactions is often influenced by the nature of the substituents already present on the imidazopyridine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazopyridine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's suitability for drug development. For example, the presence of a carboxylic acid group can enhance the solubility of the compound in aqueous media, which is beneficial for biological applications .

科学的研究の応用

抗結核剤開発

7-メチルイミダゾ[1,2-a]ピリジン-2-カルボン酸は、新しい抗結核剤の開発における潜在的な足場として特定されています . その類似体は、多剤耐性結核 (TB) および広範耐性結核 (TB) 株に対して有意な活性を示しており、結核治療における医薬品化学にとって貴重な化合物となっています .

医薬品化学: 薬物偏見足場

この化合物は、薬物設計に有利な構造的特徴を持つため、「薬物偏見」足場として認識されています . これは、特にさまざまな疾患を標的にするために、新しい薬理学的に活性な分子を開発できるコア構造として機能します。

材料科学への応用

7-メチルイミダゾ[1,2-a]ピリジン-2-カルボン酸の構造的特徴により、材料科学において有用となっています. 特定の条件下での安定性または反応性の向上など、特定の化学的特性を材料に付与するために、材料に組み込むことができます .

縮合二環式複素環の合成

重要な縮合二環式 5–6 複素環として、この化合物は複雑な分子の合成に利用されます. 分子構造におけるその存在は、化合物の全体的な化学的挙動に影響を与える可能性があり、合成有機化学において不可欠なものとなっています .

化学反応研究

7-メチルイミダゾ[1,2-a]ピリジン-2-カルボン酸は、反応物または中間体として機能し、さまざまな化学反応に関与しています. その反応性を調べることで、複雑な化学プロセスにおける役割と、新しい化合物を形成する可能性を理解できます .

プロテオミクス研究

プロテオミクスでは、この化合物はタンパク質の相互作用と機能を研究するために使用できます. そのユニークな構造により、特定のタンパク質と結合することができ、生物学的システム内のタンパク質ネットワークの同定と分析を支援します .

将来の方向性

The future directions for research on “7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” and related compounds are likely to focus on their potential applications in medicinal chemistry, given their wide range of biological activities . Further studies on the synthesis, structure-activity relationships, and mechanisms of action of these compounds could lead to the development of new therapeutic agents .

作用機序

Target of Action

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, which has been recognized for its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . They have also been used as covalent anticancer agents .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been used to develop covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition of the target’s function .

Biochemical Pathways

It’s worth noting that imidazo[1,2-a]pyridine analogues have been associated with the inhibition of key enzymes in the tb pathogen, leading to its eradication .

Result of Action

Imidazo[1,2-a]pyridine analogues have been reported to show significant activity against mdr-tb and xdr-tb , indicating potential antimicrobial effects.

特性

IUPAC Name |

7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOWWQVYWZHBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360070 | |

| Record name | 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80353-94-2 | |

| Record name | 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1299151.png)